methyl 3-[(E)-hydrazinylidenemethyl]benzoate;hydrochloride
Description
Methyl 3-[(E)-hydrazinylidenemethyl]benzoate hydrochloride (C₉H₁₀ClN₃O₂) is a benzoate ester derivative featuring a hydrazinylidene methyl group at the 3-position of the aromatic ring. The (E)-configuration of the hydrazinylidene group (NH-N=CH-) imparts distinct geometric and electronic properties, making it valuable in coordination chemistry and pharmaceutical synthesis. The hydrochloride salt enhances crystallinity and solubility in polar solvents. This compound is often utilized as a precursor for Schiff base formation or metal-organic frameworks due to its chelating capabilities .
Properties
IUPAC Name |
methyl 3-[(E)-hydrazinylidenemethyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-13-9(12)8-4-2-3-7(5-8)6-11-10;/h2-6H,10H2,1H3;1H/b11-6+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBTWBORRHTWFH-ICSBZGNSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C=NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)/C=N/N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(aminoiminomethyl)-, methyl ester, hydrochloride (1:1) typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The aminoiminomethyl group can be introduced through a subsequent reaction involving appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of ion-exchange resins and other advanced catalytic systems can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(E)-hydrazinylidenemethyl]benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the aminoiminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 3-[(E)-hydrazinylidenemethyl]benzoate; hydrochloride is synthesized through the condensation of methyl 3-formylbenzoate with hydrazine derivatives. The reaction typically involves the use of solvents such as ethanol or methanol and can be catalyzed by acid or base to facilitate the formation of the hydrazone linkage.
Anti-inflammatory Properties
Research has indicated that compounds similar to methyl 3-[(E)-hydrazinylidenemethyl]benzoate exhibit significant anti-inflammatory effects. For instance, studies have shown that hydrazone derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various bacterial strains. For example, derivatives of hydrazones have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth . The structure-activity relationship (SAR) studies suggest that modifications on the benzene ring can enhance antibacterial efficacy.
Anticancer Potential
Hydrazone derivatives are also being explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and apoptosis-related genes . For example, a study highlighted that certain hydrazone derivatives exhibited cytotoxic effects on human cancer cell lines, making them potential candidates for further development as anticancer agents .
Hydrazone Derivatives in Cancer Treatment
A notable study evaluated a series of hydrazone derivatives for their cytotoxic effects against breast cancer cell lines. The results indicated that compounds with electron-withdrawing groups on the aromatic ring significantly increased cytotoxicity compared to their electron-donating counterparts . This finding suggests that careful modification of substituents can optimize the therapeutic potential of these compounds.
Anti-inflammatory Activity in Animal Models
In vivo studies using carrageenan-induced paw edema models demonstrated that certain hydrazone derivatives effectively reduced inflammation and pain. The compounds were administered at varying doses, revealing a dose-dependent response in reducing swelling and inflammatory markers .
Data Summary Table
| Application | Activity Type | Key Findings |
|---|---|---|
| Anti-inflammatory | Inhibition of COX/LOX | Significant reduction in inflammatory markers |
| Antimicrobial | Bacterial inhibition | Effective against S. aureus and E. coli |
| Anticancer | Cytotoxicity | Induces apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of benzoic acid, 3-(aminoiminomethyl)-, methyl ester, hydrochloride (1:1) involves its interaction with specific molecular targets. The aminoiminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways .
Comparison with Similar Compounds
Substituent Variations and Functional Groups
The table below highlights key structural and functional differences between methyl 3-[(E)-hydrazinylidenemethyl]benzoate hydrochloride and its analogs:
Key Research Findings
Reactivity and Coordination Chemistry: The (E)-hydrazinylidenemethyl group in the target compound forms stable Schiff bases with aldehydes/ketones, enabling applications in metal coordination (e.g., Cu²⁺, Zn²⁺) for catalysis or sensor development .
Biological Activity :
- Fluorinated derivatives () exhibit enhanced bioavailability and binding affinity due to fluorine's electronegativity. For example, the 2-fluoro substitution in improves metabolic stability in drug candidates .
Synthetic Utility: Methyl 3-hydrazinylbenzoate hydrochloride () reacts efficiently with carbonyl groups to form hydrazones, a key step in synthesizing heterocycles like pyrazoles . The imino(methoxy)methyl analog () offers greater hydrolytic stability due to the methoxy group, making it suitable for long-term storage .
Crystallographic Behavior :
Contrasting Properties
- Stability: The hydrazinylidenemethyl group is prone to hydrolysis under acidic conditions, whereas the methylamino () and methoxy-imine () derivatives are more stable .
- Electronic Effects : The 5-fluoropyridinyl substituent () introduces electron-withdrawing effects, altering redox properties compared to the electron-donating hydrazinylidene group .
Biological Activity
Methyl 3-[(E)-hydrazinylidenemethyl]benzoate; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a hydrazine moiety, which is known for its reactivity and biological significance. The synthesis typically involves the condensation of methyl 3-formylbenzoate with hydrazine derivatives, followed by hydrochloride salt formation to enhance solubility and stability.
Biological Activities
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of hydrazone derivatives, including methyl 3-[(E)-hydrazinylidenemethyl]benzoate. These compounds exhibit significant activity against various bacterial strains. In one study, the synthesized hydrazones were tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising inhibition zones.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Hydrazone A | Staphylococcus aureus | 25 ± 2.0 |
| Hydrazone B | Escherichia coli | 7.5 ± 0.6 |
These results suggest that modifications in the hydrazone structure can lead to enhanced antimicrobial properties, making them potential candidates for further development as antimicrobial agents .
2. Antitumor Activity
Hydrazones are also recognized for their antitumor properties. Research indicates that methyl 3-[(E)-hydrazinylidenemethyl]benzoate may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies on similar compounds have demonstrated their ability to induce apoptosis in cancer cells by activating caspase pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of hydrazone derivatives were synthesized and screened for antimicrobial activity against clinical isolates. The study found that certain derivatives exhibited an inhibition zone greater than that of standard antibiotics, indicating their potential as effective antimicrobial agents .
Case Study 2: Antitumor Mechanisms
A study focusing on the antitumor activity of related hydrazone compounds revealed that these compounds could significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Safety and Toxicity
While the biological activities of methyl 3-[(E)-hydrazinylidenemethyl]benzoate are promising, safety assessments are crucial. Preliminary toxicity studies indicate that high concentrations can lead to cytotoxic effects; thus, further investigations are needed to establish safe dosage levels for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
